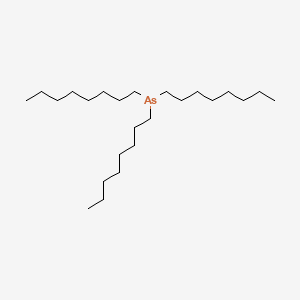
Arsine, trioctyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsine, trioctyl-: is an organoarsenic compound with the chemical formula C24H51As . It belongs to the class of organoarsenic compounds known as arsines, which are characterized by the presence of an arsenic atom bonded to three organic groups. Arsine, trioctyl- is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arsine, trioctyl- can be synthesized through the reaction of arsenic trichloride (AsCl3) with trioctylphosphine (P(C8H17)3) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods: Industrial production of arsine, trioctyl- involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through distillation or recrystallization to achieve high purity levels required for specific applications.
Chemical Reactions Analysis
Types of Reactions: Arsine, trioctyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form arsenic hydrides.
Substitution: It can undergo substitution reactions where the organic groups attached to the arsenic atom are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are used.
Major Products Formed:
Oxidation: Arsenic oxides (e.g., As2O3).
Reduction: Arsenic hydrides (e.g., AsH3).
Substitution: Various substituted arsines depending on the reagents used.
Scientific Research Applications
Chemistry: Arsine, trioctyl- is used as a precursor in the synthesis of other organoarsenic compounds. It is also used in the study of reaction mechanisms involving arsenic compounds.
Biology: In biological research, arsine, trioctyl- is used to study the effects of arsenic compounds on biological systems. It is also used in the development of arsenic-based drugs.
Industry: In the semiconductor industry, arsine, trioctyl- is used as a dopant in the production of semiconductor materials. It is also used in the synthesis of organometallic compounds for various industrial applications.
Mechanism of Action
The mechanism of action of arsine, trioctyl- involves its interaction with biological molecules, particularly proteins and enzymes. The arsenic atom in the compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cell death, which is the basis for its potential use as an anticancer agent.
Comparison with Similar Compounds
Arsine (AsH3): A simple arsenic hydride that is highly toxic and used in the semiconductor industry.
Triphenylarsine (As(C6H5)3): An organoarsenic compound used in organic synthesis and as a ligand in coordination chemistry.
Arsenic trioxide (As2O3): An inorganic arsenic compound used in the treatment of acute promyelocytic leukemia.
Uniqueness: Arsine, trioctyl- is unique due to its long alkyl chains, which provide it with distinct physical and chemical properties compared to other arsines. Its liquid state and solubility in organic solvents make it suitable for various applications in research and industry.
Properties
CAS No. |
64048-97-1 |
|---|---|
Molecular Formula |
C24H51As |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
trioctylarsane |
InChI |
InChI=1S/C24H51As/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 |
InChI Key |
QMMSODCNPHJWSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[As](CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















